2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone
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Description
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of imidazole and benzimidazole possess antimicrobial properties. For instance, the synthesis and evaluation of pyridine derivatives have shown variable and modest activity against bacteria and fungi, suggesting potential for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis Methodologies
Innovative synthesis methodologies for compounds containing imidazole, benzimidazole, and pyrazine derivatives are crucial for advancing chemical research. A study on the preparation of N-hydroxyazoles via oxidation presents a methodological advancement in the synthesis of azole derivatives (Begtrup & Vedsø, 1995), while another research outlines a new approach for the synthesis of compounds containing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines (Abdelhamid, Shokry, & Tawfiek, 2012).
Potential Therapeutic Uses
The structural complexity and versatility of these compounds extend their potential applications to therapeutic uses. For example, the synthesis and antimycotic activity of certain ethers indicate the potential for developing new antifungal medications (Raga et al., 1992). Additionally, the design and synthesis of dual serotonin receptor antagonists highlight the potential for creating more effective treatments for conditions like schizophrenia (Deau et al., 2015).
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-26-18-19(21-9-8-20-18)27-14-5-4-10-23(11-14)17(25)12-24-13-22-15-6-2-3-7-16(15)24/h2-3,6-9,13-14H,4-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIBBTDAWQYMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.